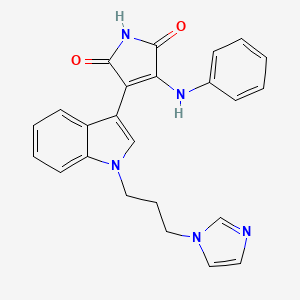

PKCbeta Inhibitor

Description

Properties

IUPAC Name |

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWODJBCHRADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423555 | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257879-35-9 | |

| Record name | Pkcbeta inhibitor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PKC.BETA. INHIBITOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Role of PKCβII in Cancer Cell Migration and Invasion: A Technical Guide

This guide provides an in-depth exploration of Protein Kinase C beta II (PKCβII) and its complex role in the critical processes of cancer cell migration and invasion. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular underpinnings of PKCβII signaling and offers detailed, field-proven methodologies for its investigation. We will navigate the seemingly contradictory functions of this kinase, offering insights into its context-dependent roles as both a promoter and a suppressor of metastasis.

Introduction: The Enigma of PKCβII in Cancer Progression

The Protein Kinase C (PKC) family of serine/threonine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and motility.[1][2] Among these, PKCβII, an isoform of the conventional PKC subfamily, has emerged as a protein of significant interest in oncology. Its expression is frequently dysregulated in various cancers, yet its precise contribution to the metastatic cascade remains a subject of intense investigation and debate.[2][3] While some studies point to its role in promoting an invasive phenotype, others have identified it as a tumor suppressor, highlighting the critical importance of cellular context in dictating its function.[2][4] This guide aims to dissect this complexity, providing a comprehensive technical overview for the scientific community.

The Molecular Machinery: PKCβII Signaling in Cell Motility

The migration and invasion of cancer cells are multifaceted processes requiring dynamic reorganization of the actin cytoskeleton, regulated cell-matrix adhesion, and degradation of the extracellular matrix (ECM). PKCβII has been implicated in modulating several key signaling pathways that govern these events.

Upstream Activation of PKCβII

PKCβII is a conventional PKC isoform, and its activation is dependent on calcium and diacylglycerol (DAG). In the context of cancer, upstream signals that can lead to PKCβII activation include:

-

Receptor Tyrosine Kinases (RTKs): Growth factor receptors, often constitutively active in cancer, can trigger the activation of Phospholipase C-γ (PLCγ), which in turn generates DAG and inositol trisphosphate (IP3), leading to PKC activation.

-

G-Protein Coupled Receptors (GPCRs): Chemokine receptors, crucial for directed cell migration, can also activate PLCβ isoforms, leading to DAG production and subsequent PKCβII activation.

-

Oncogenic Signaling: The K-Ras oncogene has been shown to induce the expression of PKCβII and activate the Mek/Erk signaling axis in the colon, promoting epithelial cell proliferation.[2]

Downstream Effectors and Cellular Processes

Once activated, PKCβII can phosphorylate a plethora of downstream substrates, influencing various aspects of cell migration and invasion.

-

Actin Cytoskeleton Remodeling: PKCβII has been shown to directly bind to and be activated by F-actin.[5] This interaction is specific to the βII isoform and not βI, suggesting a unique role for PKCβII in cytoskeletal regulation.[5] This can influence the formation of migratory structures like lamellipodia and filopodia.

-

Focal Adhesion Dynamics: Focal adhesions are crucial for cell-matrix interactions and traction during migration. PKC isoforms, including PKCα, are known to localize to focal adhesions and regulate their assembly and disassembly.[6] PKC activation is required for the migration of colon carcinoma cells, a process dependent on integrin ligation.[7]

-

Invadopodia Formation: Invadopodia are actin-rich protrusions that cancer cells use to degrade the ECM.[8][9] The formation and function of these structures are regulated by a complex interplay of signaling molecules, and while a direct role for PKCβII is still under investigation, the involvement of PKCs in regulating the necessary cytoskeletal rearrangements is evident.

-

Regulation of Rho GTPases: The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and cell polarity.[10][11] PKCs can influence the activity of Rho GTPases, thereby controlling the formation of stress fibers, lamellipodia, and filopodia.[12][13] For instance, in a cellular model of intestinal cells, stable overexpression of PKCβII conferred an invasive phenotype through a Ras/Mek/PKCι/Rac1-dependent pathway.[2]

-

Matrix Metalloproteinase (MMP) Secretion: The degradation of the ECM is a critical step in invasion. While not directly detailed in the provided search results for PKCβII, PKCs, in general, are known to influence the expression and secretion of MMPs.

Signaling Pathway Visualization

Caption: PKCβII signaling cascade in cancer cell migration.

The Dichotomy: Tumor Promoter vs. Suppressor

A significant challenge in targeting PKCβII is its context-dependent and sometimes opposing roles in cancer.

-

As a Tumor Promoter: Overexpression of PKCβII has been associated with the early stages of tumor development and is a poor survival factor in some cancers.[3] In certain cellular contexts, its overexpression confers an invasive phenotype.[2] This pro-metastatic function is often linked to its ability to activate pathways involving Ras and other PKC isoforms like PKCι.[2]

-

As a Tumor Suppressor: Conversely, a comprehensive study on PKC mutations in human cancers revealed that most are loss-of-function, suggesting a tumor-suppressive role.[4] Correction of a loss-of-function PKCβ mutation in a colon cancer cell line suppressed anchorage-independent growth and reduced tumor growth in a xenograft model.[4] This indicates that PKCβ can be haploinsufficient for tumor suppression.[4]

This dichotomy underscores the necessity of carefully characterizing the specific cancer type and its genetic background before considering PKCβII as a therapeutic target. The cellular signaling network is highly interconnected, and the ultimate output of PKCβII activity likely depends on the availability of its substrates and the status of other signaling pathways.

Experimental Workflows for Investigating PKCβII in Migration and Invasion

To elucidate the precise role of PKCβII in a given cancer model, a series of well-controlled experiments are essential. The following section provides detailed protocols for key assays.

Modulating PKCβII Expression and Activity

A prerequisite for studying PKCβII function is the ability to manipulate its expression or activity.

-

Overexpression: Stable or transient transfection of a vector encoding PKCβII.

-

Knockdown/Knockout: Using siRNA for transient knockdown, shRNA for stable knockdown, or CRISPR/Cas9 for gene knockout.

-

Pharmacological Inhibition/Activation:

-

Inhibitors: While many PKC inhibitors are pan-PKC inhibitors, more specific inhibitors are available. It is crucial to validate their specificity.

-

Activators: Phorbol esters like PMA (phorbol 12-myristate 13-acetate) are potent activators of conventional and novel PKCs.

-

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration.

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap by migrating cells is monitored over time.[14][15]

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours. Ensure even distribution.[14]

-

Monolayer Formation: Incubate cells at 37°C and 5% CO2 until they reach 95-100% confluence.[14]

-

(Optional) Proliferation Inhibition: To distinguish between migration and proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C or cultured in low-serum medium.[14]

-

Creating the Wound:

-

Washing: Gently wash the wells with PBS to remove dislodged cells and debris.[16]

-

Treatment: Add fresh medium containing the experimental compounds (e.g., PKCβII inhibitor) or control vehicle.

-

Imaging:

-

Immediately capture the first image (T=0) of the wound using a phase-contrast microscope.[14]

-

Mark reference points on the plate to ensure the same field of view is imaged at each time point.

-

Acquire images at regular intervals (e.g., every 4-6 hours) for 24-48 hours, depending on the cell migration rate.[14]

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area or width of the wound at each time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

The formula for percentage of wound closure is: ((Initial Area - Area at time T) / Initial Area) * 100.

-

Transwell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive potential of cells through an extracellular matrix barrier.[1][17]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. To assess invasion, the membrane is coated with a layer of basement membrane extract (e.g., Matrigel). Invasive cells will degrade the Matrigel and migrate through the pores towards the chemoattractant.[17]

Protocol:

-

Insert Preparation:

-

Rehydrate the Transwell inserts (typically with 8 µm pores) with serum-free medium.[1]

-

For the invasion assay, coat the top of the membrane with a thin layer of Matrigel (diluted in cold, serum-free medium).[17][18]

-

Incubate the inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[17][18] For a migration assay, this coating step is omitted.[1]

-

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 2.5 - 5 x 10^4 cells per insert).[18]

-

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.[18]

-

Removal of Non-Invasive Cells:

-

Fixation and Staining:

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Count the number of invaded cells in several random fields of view for each insert.

-

Calculate the average number of invaded cells per field.

-

Experimental Workflow Visualization

Caption: Workflow for investigating PKCβII's role in migration and invasion.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments, illustrating the potential effects of PKCβII modulation on cancer cell migration and invasion.

| Cell Line & Treatment | Wound Closure at 24h (%) | Number of Invaded Cells (per field) |

| Cancer Type A (e.g., Colon Cancer) | ||

| Control (Scrambled siRNA) | 55 ± 5 | 150 ± 20 |

| PKCβII siRNA | 25 ± 4 | 60 ± 10 |

| Cancer Type B (e.g., Glioblastoma) | ||

| Control (Empty Vector) | 40 ± 6 | 80 ± 15 |

| PKCβII Overexpression | 75 ± 8 | 200 ± 25 |

*Data are represented as mean ± standard deviation. *p < 0.01 compared to control.

This table exemplifies the context-dependent role of PKCβII, where its knockdown inhibits migration and invasion in one cancer type, while its overexpression enhances these processes in another.

Conclusion and Future Directions

The role of PKCβII in cancer cell migration and invasion is undeniably complex and context-dependent. Its ability to interact with the actin cytoskeleton and influence key signaling pathways places it at a critical juncture in the metastatic cascade. The seemingly contradictory findings in the literature, highlighting both pro- and anti-metastatic functions, underscore the importance of detailed, cancer-type-specific investigations.

The experimental workflows detailed in this guide provide a robust framework for researchers to dissect the function of PKCβII in their specific models. By combining molecular modulation techniques with quantitative migration and invasion assays, it is possible to elucidate the precise mechanisms by which PKCβII contributes to cancer progression. Future research should focus on identifying the specific downstream substrates of PKCβII that mediate its effects on the migratory and invasive machinery. A deeper understanding of these pathways will be crucial for the development of targeted therapies that can effectively and safely modulate PKCβII activity for the treatment of metastatic cancer.

References

- How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5).

- Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies. (2025, October 6).

- Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology.

- The Endothelial Cell Transwell Migr

- Matrigel Invasion Assay Protocol. (2021, January 28). Protocol Exchange.

- Invasion Assay Protocol | SnapCyte.

- An introduction to the wound healing assay using live-cell microscopy. Journal of Cell Science.

- Making a Mark: How to Set up Your Wound Healing Assay - Bitesize Bio. (2025, April 29).

- Wound Healing Protocol - Help. Media Cybernetics.

- Wound healing assay | Abcam.

- Protein Kinase C at the Crossroad of Mutations, Cancer, Targeted Therapy and Immune Response. (2023, July 26).

- Protein kinase C and cancer: what we know and wh

- (PDF) Invadopodia in cancer metastasis: dynamics, regulation, and targeted therapies.

- Protein kinase C beta II specifically binds to and is activated by F-actin. (1996, June 28). The Journal of Biological Chemistry.

- Invadopodia: clearing the way for cancer cell invasion.

- Invadopodia, a Kingdom of Non-Receptor Tyrosine Kinases. (2021, August 9). Cancers.

- Cancer-Associated Protein Kinase C Mutations Reveal Kinase's Role as Tumor Suppressor. Cell.

- Targeting Protein Kinase C for Cancer Therapy. Cancers.

- Protein Kinase C, Focal Adhesions and the Regulation of Cell Migration. Cellular and Molecular Life Sciences.

- PKC promotes the migration of colon cancer cells by regulating the internalization and recycling of integrin αvβ6. (2011, December 1). Cancer Letters.

- PKCε regulates Rho GTPases and actin cytoskeleton reorganization in non-small cell lung cancer cells. Oncogene.

- Integrin-specific signaling pathways controlling focal adhesion formation and cell migr

- Quantitative Analysis of Collective Migration by Single-Cell Tracking Aimed at Understanding Cancer Metastasis.

- Invadopodia: clearing the way for cancer cell invasion.

- Invadopodia in cancer metastasis: dynamics, regulation, and targeted therapies. (2025, May 16).

- Rho GTPases: Regulation and roles in cancer cell biology.

- Involvement of protein kinase C beta-extracellular signal-regulating kinase 1/2/p38 mitogen-activated protein kinase-heat shock protein 27 activation in hepatocellular carcinoma cell motility and invasion. (2008, March 15). Cancer Science.

- Regulation of the actin cytoskeleton in cancer cell migration and invasion. Cancer Microenvironment.

- Dysregulation of Rho GTPases in Human Cancers. (2020, May 7). Cancers.

- Targeting Rho GTPase Signaling Networks in Cancer. Frontiers in Cell and Developmental Biology.

- Uncertainty-aware quantitative analysis of high-throughput live cell migration d

- PAK-dependent regulation of actin dynamics in breast cancer cells. Cancer and Metastasis Reviews.

- Protein kinase C betaII and PKCiota/lambda: collaborating partners in colon cancer promotion and progression. (2009, January 15). Oncogene.

- The Complexities of PKCα Signaling in Cancer. Cancers.

- Quantitative Analysis of Collective Migration by Single-Cell Tracking Aimed at Understanding Cancer Metastasis. (2022, October 15).

- Rac and Rho GTPases in cancer cell motility control.

- Src, PKCα, and PKCδ are required for αvβ3 integrin-mediated metast

- Integrin ligation and PKC activation are required for migration of colon carcinoma cells. Journal of Cell Science.

- Adhesion molecules.

- Protein kinase C (PKC) βII induces cell invasion through a Ras/Mek-, PKCι/Rac 1-dependent signaling pathway. The Journal of Biological Chemistry.

- PIPKIγ Regulates Focal Adhesion Dynamics and Colon Cancer Cell Invasion. PLoS ONE.

- Focal adhesion kinases crucially regulate TGFBeta-induced migr

- Knockdown of Pyruvate Kinase M2 Inhibits Cell Proliferation, Metabolism, and Migration in Renal Cell Carcinoma. (2019, November 10). Cancers.

- Role of Akt/Protein Kinase B in Cancer Metastasis. (2023, November 8).

- Role of Integrins in Resistance to Therapies Targeting Growth Factor Receptors in Cancer. (2019, May 17). Cancers.

- The essential role of PRAK in tumor metastasis and its therapeutic potential.

- protein kinase a activity in the leading edge of migrating cells is dependent on the activity. bioRxiv.

- Molecular aspects of tumor cell migr

- Knockdown of CKAP2 Inhibits Proliferation, Migration, and Aggregate Formation in Aggressive Breast Cancer. Cancers.

- The critical roles of COUP-TFII in tumor progression and metastasis. Molecular and Cellular Endocrinology.

Sources

- 1. clyte.tech [clyte.tech]

- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cancer-Associated Protein Kinase C Mutations Reveal Kinase’s Role as Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C beta II specifically binds to and is activated by F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase C, Focal Adhesions and the Regulation of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin ligation and PKC activation are required for migration of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Invadopodia: clearing the way for cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Invadopodia in cancer metastasis: dynamics, regulation, and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PKCε regulates Rho GTPases and actin cytoskeleton reorganization in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 14. clyte.tech [clyte.tech]

- 15. bitesizebio.com [bitesizebio.com]

- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. snapcyte.com [snapcyte.com]

Methodological & Application

In Vivo Delivery of PKCβ Inhibitors in Mouse Models: A Detailed Guide for Preclinical Research

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vivo delivery of Protein Kinase C beta (PKCβ) inhibitors in mouse models. This document moves beyond a simple recitation of steps to offer a deeper understanding of the scientific rationale behind experimental choices, ensuring the design of robust and reproducible preclinical studies.

Introduction: The Significance of PKCβ in Disease and Drug Development

Protein Kinase Cβ (PKCβ) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. As a member of the conventional PKC family, its activation is dependent on calcium and diacylglycerol (DAG).[1][2] PKCβ exists as two isoforms, PKCβI and PKCβII, generated by alternative splicing of the same gene.[1] These isoforms are integral to processes such as B-cell activation, insulin signaling, and endothelial cell proliferation.[1][3]

Dysregulation of PKCβ activity has been implicated in a range of pathologies, including diabetic microangiopathies, various cancers, and inflammatory disorders.[4][5][6][7] This has positioned PKCβ as a compelling therapeutic target for drug development. A number of small molecule inhibitors targeting PKCβ have been developed, with some of the most extensively studied being Ruboxistaurin (LY333531) and Enzastaurin (LY317615).[5][8] The successful preclinical evaluation of these inhibitors is critically dependent on appropriate in vivo delivery methods that ensure adequate bioavailability and target engagement in relevant mouse models.

This guide will provide a detailed exploration of common and effective methods for administering PKCβ inhibitors to mice, complete with step-by-step protocols and the underlying scientific principles.

Key PKCβ Inhibitors for In Vivo Studies

A variety of PKCβ inhibitors are available for preclinical research, each with its own selectivity profile and physicochemical properties that influence the choice of delivery method.

| Inhibitor | Selectivity | Commonly Studied In | Key Features |

| Ruboxistaurin (LY333531) | Selective for PKCβI and PKCβII[8] | Diabetic retinopathy, nephropathy, and neuropathy[4][9] | Orally active[2][8] |

| Enzastaurin (LY317615) | Selective for PKCβ[8] | Cancer (e.g., glioblastoma, lymphoma)[10] | Orally active, also inhibits the PI3K/AKT pathway[10] |

| Sotrastaurin (AEB071) | Potent inhibitor of classical and novel PKC isotypes | Chronic lymphocytic leukemia[11] | Orally administered[11] |

| Gö 6983 | Pan-PKC inhibitor (α, β, γ, δ)[12] | Broad preclinical research | Not specific to PKCβ |

| Bisindolylmaleimide VIII | Potent inhibitor of PKCβ[12] | Preclinical research | Binds to the ATP-binding site[12] |

In Vivo Delivery Routes: A Comparative Analysis

The choice of administration route is a critical determinant of an inhibitor's pharmacokinetic and pharmacodynamic profile. The most common routes for delivering PKCβ inhibitors in mouse models are oral gavage and subcutaneous injection.

Oral Gavage

Oral gavage is a precise method for administering a defined volume of a substance directly into the stomach. This route is often preferred for its convenience and because it mimics the clinical route of administration for many orally active drugs.

Advantages:

-

Precise dosage administration.

-

Mimics clinical oral administration.

-

Can be used for compounds that are not readily soluble in vehicles suitable for injection.

Disadvantages:

-

Potential for stress and injury to the animal if not performed correctly.

-

First-pass metabolism in the liver can reduce bioavailability.

-

Requires proper training and technique.

Subcutaneous Injection

Subcutaneous (SC) injection involves administering the inhibitor into the loose connective tissue beneath the skin. This route allows for slower, more sustained absorption compared to intravenous or intraperitoneal injections.

Advantages:

-

Relatively easy to perform.

-

Slower absorption can lead to a more sustained plasma concentration.

-

Avoids first-pass metabolism.

Disadvantages:

-

Limited injection volume.

-

Potential for local tissue irritation or reaction at the injection site.

-

Absorption can be variable depending on the formulation and injection site.

Protocols for In Vivo Delivery of PKCβ Inhibitors

The following protocols provide detailed, step-by-step guidance for the preparation and administration of PKCβ inhibitors via oral gavage and subcutaneous injection in mice.

Protocol: Oral Gavage Administration of Enzastaurin

This protocol is adapted from studies using Enzastaurin in mouse xenograft models.

Materials:

-

Enzastaurin (LY317615)

-

Vehicle: 10% (w/v) acacia in sterile water

-

Sterile water

-

1.5-inch, 20-22 gauge, ball-tipped gavage needle

-

1 mL syringe

-

Scale for weighing mice

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of Enzastaurin based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice.

-

Prepare a 10% (w/v) solution of acacia in sterile water.

-

Suspend the calculated amount of Enzastaurin in the 10% acacia solution to achieve the final desired concentration. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Mark the needle with a permanent marker.

-

With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

-

Once the needle is inserted to the pre-measured depth, slowly administer the dosing solution.

-

Gently withdraw the needle.

-

Monitor the mouse for a few minutes post-administration for any signs of distress.

-

Protocol: Subcutaneous Injection of a Small Molecule Inhibitor

This is a general protocol for subcutaneous injection, which can be adapted for PKCβ inhibitors. The key is to use a vehicle that is non-irritating and allows for good solubility or suspension of the compound.

Materials:

-

PKCβ inhibitor (e.g., Ruboxistaurin)

-

Vehicle (e.g., sterile saline, PBS, or a solution of 0.5% carboxymethyl cellulose (CMC) in sterile saline)

-

Sterile 25-27 gauge needle

-

1 mL syringe

-

Scale for weighing mice

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve or suspend the PKCβ inhibitor in the chosen sterile vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh before use.

-

For hydrophobic compounds, a vehicle containing a small amount of a solubilizing agent like Tween 80 (e.g., 0.1%) or DMSO (e.g., <10%) in saline may be necessary. However, the potential for vehicle-induced toxicity should be carefully considered.

-

-

Animal Handling and Injection:

-

Weigh the mouse to calculate the injection volume. The maximum recommended subcutaneous injection volume at a single site is 100-200 µL.

-

Gently restrain the mouse.

-

Lift a fold of skin in the interscapular region (between the shoulder blades) to form a "tent."

-

Wipe the injection site with 70% ethanol.

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.

-

Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Slowly inject the solution. A small bleb will form under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Assessing Target Engagement and Downstream Effects

To validate the efficacy of the delivered PKCβ inhibitor, it is crucial to assess its impact on the target and downstream signaling pathways in the tissue of interest.

Western Blotting for PKCβ Membrane Translocation

Activation of PKCβ involves its translocation from the cytosol to the cell membrane. Inhibition of PKCβ should prevent or reduce this translocation.

Protocol Outline:

-

Tissue Homogenization and Fractionation:

-

Harvest the tissue of interest from the treated and control mice.

-

Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of both the cytosolic and membrane fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for PKCβI or PKCβII.

-

Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye.

-

Detect the signal using a chemiluminescent or fluorescent imaging system.

-

Quantify the band intensities to determine the ratio of membrane-bound to cytosolic PKCβ. A decrease in this ratio in the treated group compared to the control group indicates successful target inhibition.

-

Immunohistochemistry for Phosphorylated Smad2

In some disease models, such as diabetic nephropathy, PKCβ activation can lead to the phosphorylation of downstream targets like Smad2.

Protocol Outline:

-

Tissue Preparation:

-

Harvest and fix the tissue of interest in 10% neutral buffered formalin.

-

Process the tissue and embed it in paraffin.

-

Cut thin sections (4-5 µm) and mount them on slides.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a citrate buffer.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with a primary antibody specific for phosphorylated Smad2 (p-Smad2).

-

Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal using a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the slides under a microscope to assess the level and localization of p-Smad2 staining. A reduction in p-Smad2 staining in the treated group would indicate downstream pathway inhibition.

-

Visualization of Key Pathways and Workflows

PKCβ Signaling Pathway

Caption: Simplified PKCβ signaling pathway and point of inhibition.

In Vivo Delivery and Analysis Workflow

Caption: General workflow for in vivo PKCβ inhibitor studies.

Conclusion

The successful in vivo evaluation of PKCβ inhibitors in mouse models is a cornerstone of preclinical drug development in oncology, diabetology, and immunology. The choice of delivery method, the formulation of the inhibitor, and the methods used to assess target engagement are all critical variables that must be carefully considered and optimized. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can enhance the reproducibility and translational relevance of their preclinical studies, ultimately accelerating the development of novel therapies targeting the PKCβ signaling pathway.

References

-

Ishii, H., et al. (1996). "Amelioration of vascular dysfunctions in diabetic rats by an oral PKC beta inhibitor." Science, 272(5262), 728-731. [Link]

-

Kikkawa, U., et al. (2002). "Protein kinase C beta: its normal functions and diseases." The Journal of Biochemistry, 132(6), 831-839. [Link]

-

Boster Biological Technology. Protein Kinase C Signaling Pathway. [Link]

-

Danis, R. P., & Sheetz, M. J. (2007). "Ruboxistaurin: a new protein kinase C beta inhibitor for the treatment of diabetic retinopathy." Expert opinion on investigational drugs, 16(2), 215-224. [Link]

-

Oh, Y. S., et al. (2015). "Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials." International journal of molecular sciences, 16(11), 26497-26528. [Link]

-

National Center for Biotechnology Information. Gene Result PRKCB protein kinase C beta. [Link]

-

ResearchGate. Protein kinase C beta (PKC beta): normal functions and diseases. [Link]

-

Woyach, J. A., et al. (2014). "PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL." Blood, 123(11), 1661-1670. [Link]

-

Creative Biolabs. PRKCB and Associated Diseases. [Link]

-

Graff, J. R., et al. (2005). "The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the phosphoinositide 3-kinase/AKT pathway, induces apoptosis, and inhibits growth of human colon cancer and glioblastoma xenografts." Cancer research, 65(16), 7462-7469. [Link]

Sources

- 1. In Vivo Measurements of Tumor Metabolism and Growth after Administration of Enzastaurin Using Small Animal FDG Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ptglab.com [ptglab.com]

- 4. Targeting PKC in multiple myeloma: in vitro and in vivo effects of the novel, orally available small-molecule inhibitor enzastaurin (LY317615.HCl) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C inhibitor enzastaurin induces in vitro and in vivo antitumor activity in Waldenstrom macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docs.abcam.com [docs.abcam.com]

- 8. DSpace [diposit.ub.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. Protein extraction and western blot (mouse tissues) [protocols.io]

- 11. docs.abcam.com [docs.abcam.com]

- 12. urmc.rochester.edu [urmc.rochester.edu]

Methods for evaluating angiogenesis in response to PKCbeta inhibition

Methods for Evaluating Angiogenesis in Response to PKC Inhibition[1][2]

Part 1: Mechanistic Rationale & Signaling Topology

To effectively evaluate PKC

The VEGF-PKC Axis

Upon VEGF binding to VEGFR2, Phospholipase C gamma (PLC

-

Hyper-proliferation: Via the MAPK/ERK pathway.

-

Vascular Leakage: Via phosphorylation of eNOS and tight junction disassembly (ZO-1/Occludin).

Interactive Signaling Diagram

The following diagram illustrates the specific intervention points for PKC

Caption: The VEGF-PKC

Part 2: Reagent Selection & Target Validation

Before functional assays, the inhibitor's specificity must be validated in your specific cell line (typically HUVECs or Retinal Endothelial Cells).

Inhibitor Selection

-

Gold Standard: Ruboxistaurin (LY333531) .[4][5]

-

Specificity: Highly selective for PKC

1 and -

Usage: Dissolve in DMSO.[6] Typical in vitro working concentration: 10–50 nM . (Note: Concentrations >100 nM may lose isoform specificity).

-

-

Alternative: Enzastaurin (LY317615) .[4]

-

Usage: Often used in oncology settings; potent suppressor of tumor-induced angiogenesis.

-

Validation of Target Engagement (Western Blot)

Do not proceed to functional assays without confirming the inhibitor is working.

-

Stimulation: Starve HUVECs (0.5% FBS) for 6 hours, then treat with Inhibitor (30 min), followed by VEGF (50 ng/mL, 15 min).

-

Readout:

-

Primary Marker: Phospho-PKC

(Thr641) – Direct target. -

Functional Marker: Phospho-ERK1/2 (Thr202/Tyr204) – Downstream confirmation.

-

Success Criterion: VEGF induces strong phosphorylation; Inhibitor reduces this to baseline levels.

-

Part 3: In Vitro Functional Assay: HUVEC Tube Formation

The tube formation assay mimics the morphogenic phase of angiogenesis. PKC

Protocol Overview

Cell Type: HUVECs (Passage 2–5 only). Matrix: Growth Factor Reduced (GFR) Matrigel.

Step-by-Step Methodology

-

Matrix Preparation (Critical):

-

Thaw GFR Matrigel on ice at 4°C overnight.

-

Pre-chill 96-well plates and pipette tips to -20°C.

-

Add 50 µL of Matrigel per well on ice. Avoid bubbles.

-

Polymerize at 37°C for 30–60 minutes.

-

-

Cell Seeding & Treatment:

-

Harvest HUVECs; resuspend in basal medium + 0.5% FBS (low serum sensitizes cells to VEGF).

-

Density: Seed 1.5 × 10⁴ cells/well (96-well plate).

-

Groups:

-

Control (Vehicle)

-

VEGF (50 ng/mL)

-

VEGF + Ruboxistaurin (20 nM)

-

-

-

Incubation:

-

Incubate at 37°C, 5% CO₂ for 4–8 hours .

-

Note: PKC

effects are often early-phase. Inspect at 4 hours.

-

-

Staining & Imaging:

-

Add Calcein AM (2 µg/mL final) directly to wells.[6] Incubate 30 min.

-

Image using fluorescence microscopy (485/520 nm).

-

Quantitative Analysis

Analyze images using ImageJ (Angiogenesis Analyzer plugin).

| Parameter | Biological Meaning | Expected Result (PKC |

| Total Tube Length | Cell migration/extension | Significant reduction |

| Number of Junctions | Network complexity | Primary Endpoint: Drastic reduction |

| Mesh Index | Loop formation | Loss of closed loops |

Part 4: In Vivo Validation: Retinal Vascular Permeability

Since PKC

Rationale

PKC

Protocol: Evans Blue Permeability Assay

Model: Streptozotocin (STZ)-induced diabetic rats or VEGF-intravitreal injection models.

-

Tracer Injection:

-

Anesthetize animal.

-

Inject Evans Blue dye (EB) (45 mg/kg, dissolved in saline) via the femoral or jugular vein.

-

Allow circulation for 2 hours .

-

-

Perfusion (Crucial Step):

-

To distinguish leaked dye from intravascular dye, the animal must be perfused.

-

Perfuse the left ventricle with PBS (pH 7.4) at 37°C for 5–10 minutes until fluid from the right atrium runs clear.

-

-

Tissue Extraction:

-

Enucleate eyes immediately.

-

Dissect retinas under a microscope. Weigh wet retinas.

-

Dry retinas in a SpeedVac (optional, for dry weight normalization).

-

-

Dye Extraction:

-

Incubate retinas in 150 µL Formamide at 56°C for 18 hours .

-

Centrifuge at 14,000 rpm for 30 min to pellet tissue debris.

-

-

Quantification:

-

Measure supernatant absorbance at 620 nm (EB peak) and 740 nm (background).

-

Calculate concentration using a standard curve of Evans Blue in formamide.[7]

-

Formula:

-

Part 5: Data Analysis & Troubleshooting

Experimental Workflow Diagram

Caption: Sequential workflow for validating anti-angiogenic efficacy of PKC

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background in Westerns | Non-specific antibody binding | Use phospho-specific antibodies; block with 5% BSA (not milk) for phospho-proteins. |

| No Tubes Formed (Control) | Matrigel over-polymerized or old cells | Thaw Matrigel slowly on ice; Use HUVECs < Passage 5. |

| High Variance in Evans Blue | Incomplete perfusion | Perfuse longer; ensure liver turns pale/tan (cleared of blood). |

| Inhibitor Toxicity | Off-target effects | Verify concentration < 100 nM for Ruboxistaurin. Perform MTT assay to rule out apoptosis. |

References

-

Aiello, L. P., et al. (1997). "Vascular endothelial growth factor-induced retinal permeability is mediated by protein kinase C in vivo and suppressed by an orally effective beta-isoform-selective inhibitor."[2] Diabetes.[1][8][9] Link

-

Suzuma, K., et al. (2002). "Cyclic stretch and hypertension promote retinal VEGF expression and vascular permeability via PKC-beta activation." Investigative Ophthalmology & Visual Science. Link

-

Koya, D., & King, G. L. (1998). "Protein kinase C activation and the development of diabetic complications." Diabetes.[1][8][9] Link

-

Thermo Fisher Scientific. "Endothelial Tube Formation Assay Protocol." Link

-

Xu, Q., et al. (2004). "A novel assay for monitoring vascular permeability in vivo." Nature Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. VEGF signaling pathway | Abcam [abcam.com]

- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential regulation of VEGF signaling by PKCα and PKCε in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Inhibitor Solubility & Precipitation

Topic: Addressing Inhibitor Precipitation in Aqueous Buffers

Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Assay Killer

Welcome. If you are here, you likely have an IC50 curve that looks like a cliff, inconsistent replicates, or a "sticky" compound that inhibits every enzyme you test.

Precipitation is not always visible to the naked eye. In drug discovery, colloidal aggregation is the single most common cause of false-positive hits, affecting up to 95% of "promiscuous" inhibitors. When a hydrophobic inhibitor (high LogP) stored in DMSO hits an aqueous buffer, it can undergo a phase transition, forming 100–1000 nm particles that sequester enzymes, leading to artificial inhibition.

This guide provides the diagnostic workflows and protocols to distinguish between true inhibition and solubility artifacts.

Part 1: Diagnostic Workflow

"Is my compound precipitating or is it just potent?"

Before changing your buffer, you must confirm the physical state of your compound. Use this logic flow to diagnose the issue.

Decision Tree: The Solubility Triage

Figure 1: Diagnostic logic flow to distinguish between specific inhibition and colloidal aggregation artifacts.

Protocol 1: The "Shoichet" Detergent Test

Based on the foundational work of the Shoichet Lab (UCSF).

Theory: Colloidal aggregates are held together by hydrophobic forces. Non-ionic detergents (below their Critical Micelle Concentration) disrupt these aggregates without denaturing most enzymes, reversing the artificial inhibition.

Steps:

-

Prepare Assay: Run your standard enzymatic inhibition assay.

-

Add Detergent: Include 0.01% to 0.1% Triton X-100 (freshly prepared) in the reaction buffer.

-

Note: Ensure this concentration is below the detergent's CMC if using sensitive cell lines, though this is primarily for biochemical assays.

-

-

Compare:

-

True Inhibitor: IC50 remains unchanged.

-

Aggregator: Inhibition disappears (IC50 shifts >10-fold higher) or potency drops significantly.

-

Part 2: The "Solvent Shock" Prevention Protocol

"My compound crashes out when I dilute it."

The most common error is "crashing" a compound by pipetting 100% DMSO stock directly into a low-solubility aqueous buffer. This creates a local zone of supersaturation that nucleates precipitation immediately.

The Solution: Intermediate Dilution (Step-Down)

Do NOT perform serial dilutions in aqueous buffer. Perform them in DMSO, then transfer.

Figure 2: Comparison of dilution strategies. The 'Correct' method maintains solubility by avoiding rapid polarity shifts.

Protocol 2: The 3-Step Transfer Method

-

Source Plate (100% DMSO): Perform your 1:3 or 1:10 serial dilution using only DMSO .

-

Intermediate Plate (10% DMSO): Transfer 5 µL from Source Plate into 45 µL of Assay Buffer. Mix well.

-

Why? This 10-fold dilution is less likely to shock the compound than a 100-fold jump.

-

-

Assay Plate (1% DMSO): Transfer 5 µL from Intermediate Plate into 45 µL of Assay Buffer (containing enzyme/cells).

-

Result: Final DMSO is 1%. The compound is introduced gradually to the aqueous environment.

-

Part 3: Chemical Optimization (Formulation)

If the protocol changes above do not solve the issue, you must alter the chemical environment of the buffer.

Solubility Enhancers Table

| Additive Class | Reagent | Working Conc. | Mechanism | Warning |

| Non-ionic Surfactant | Triton X-100 | 0.01% – 0.1% | Disrupts colloidal aggregates; prevents surface adsorption. | Can lyse cells >0.1%. May interfere with kinase assays.[1] |

| Non-ionic Surfactant | Tween-20 | 0.05% – 0.1% | Stabilizes hydrophobic regions; reduces "stickiness." | High background in some fluorescence assays. |

| Carrier Protein | BSA (Bovine Serum Albumin) | 0.1 mg/mL | Sequesters "sticky" compounds; prevents plastic adsorption. | Can bind the inhibitor, shifting the IC50 (check for protein binding). |

| Co-solvent | Glycerol | 5% – 10% | Increases viscosity; stabilizes protein; modifies polarity. | High viscosity can affect pipetting accuracy. |

| Ionic Strength | NaCl / KCl | 150mM (Physiological) | Prevents "salting out" if ionic strength is too low/high. | High salt can inhibit certain protein-protein interactions. |

Part 4: Frequently Asked Questions (FAQs)

Q: My compound precipitates after freeze-thaw cycles. Why? A: This is "seed nucleation." Micro-crystals form during freezing. When thawed, these crystals act as seeds for massive precipitation.

-

Fix: Sonicate the DMSO stock for 5–10 minutes in a water bath after thawing and before use. Visually inspect for clarity.

Q: Can I use DMSO in cell-based assays? A: Yes, but strictly limited.

-

Limit: Most mammalian cells tolerate 0.1% to 0.5% DMSO .

-

Toxicity: Above 1%, DMSO permeabilizes membranes and induces apoptosis, which looks like "inhibition" in viability assays. Always run a "Vehicle Control" (DMSO only) to normalize data.

Q: How do I know if my IC50 shift is due to protein binding (BSA) or solubility? A: If adding BSA shifts your IC50 to the right (less potent), your compound is likely binding to the BSA (free drug depletion). If adding BSA/Detergent shifts the IC50 to the left (or makes it disappear), it was likely aggregating.

References

-

Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

-

Assay Guidance Manual. (2012). Compound Solubility in In Vitro Assays.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

-

Irwin, J. J., et al. (2015).[3] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. Link

Sources

Addressing batch-to-batch variability of commercial PKCbeta inhibitors

Technical Support Center: PKC

Status: Active Maintained by: Senior Application Scientist Team Last Updated: February 12, 2026[1]

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. In my 15 years of validating kinase inhibitors for high-throughput screening and lead optimization, I have seen more experiments fail due to "batch drift" than bad biology.

Commercial PKC

This guide is not a generic manual. It is a troubleshooting system designed to help you standardize your chemical tools before they touch your cells.

Module 1: Incoming Inspection (The "Hidden" Variables)

Q: I ordered the same catalog number as last year, but the molecular weight on the CoA is different. Why?

A: This is the most common cause of calculation errors. Suppliers often switch between the free base and salt forms (e.g., Mesylate or HCl) depending on synthesis yield, without changing the primary catalog number.

-

The Trap: If you calculate molarity based on the free base MW (e.g., ~505 g/mol for Ruboxistaurin) but are weighing the HCl salt (~541 g/mol ), your actual concentration will be ~7% lower than intended.

-

The Fix: Always verify the specific batch molecular weight (MW) on the Certificate of Analysis (CoA), not the general website description.

Q: My inhibitor isn't dissolving in DMSO, even though the datasheet says it should.

A: PKC

Protocol: The "Dry-Solvent" Standard

-

Source: Use only anhydrous DMSO (stored over molecular sieves).[1]

-

Vessel: Prepare stocks in glass or polypropylene (avoid polystyrene which can leach plasticizers).[1]

-

Visual Check: Hold the vial against a light source. Any "swirling" or refraction indicates incomplete solvation.

-

Sonication: For Ruboxistaurin, we recommend ultrasonic treatment at 35-40°C for 5 minutes if initial dissolution is slow.[1]

Module 2: Functional Validation (The Bridging Study)

Q: How do I know if the new batch has the same potency as the old one?

A: You cannot rely solely on the supplier's HPLC purity (>98%). A 1% impurity of a potent pan-kinase inhibitor (a common synthesis byproduct) can artificially inflate potency. You must perform a Bridging Study .

The "Golden Bridge" Protocol

-

Objective: Compare Batch A (Current) vs. Batch B (New) in a side-by-side functional assay.

-

System: We recommend a biochemical assay (e.g., ADP-Glo or LanthaScreen) over cell-based assays for this step to eliminate biological noise.[1]

-

Acceptance Criteria: The IC

of Batch B must fall within 3-fold of Batch A.

Visualization: The Validation Workflow The following diagram outlines the decision logic for accepting a new inhibitor batch.

Caption: Logic flow for validating incoming PKC

Module 3: Pathway Verification (Cellular Readouts)

Q: The inhibitor works in the tube, but my cells aren't responding. What's wrong?

A: This often indicates issues with permeability or intracellular ATP competition. To troubleshoot, you must validate target engagement using a proximal downstream biomarker, not just a phenotypic endpoint (like cell death).[1]

Mechanistic Insight:

PKC

-

The Marker: Blot for Phospho-GSK3

(Ser9) .[1] -

The Expectation: Treatment with a PKC

inhibitor should reduce p-GSK3

Visualization: PKC

Caption: PKC

Module 4: Troubleshooting Matrix

Use this data table to diagnose results that don't match your expectations.

| Observation | Probable Cause | Corrective Action |

| IC | Potent impurity or evaporation of solvent (concentrating the drug).[1] | Check CoA for purity (<98% is risky).[1] Re-weigh fresh powder. |

| IC | Degradation (oxidation), precipitation, or salt form calculation error.[1] | Sonicate stock. Check "Salt Correction Factor." Use fresh DMSO. |

| Cell Toxicity | Off-target inhibition (e.g., PKC | Titrate down. Ensure concentration is <1 |

| No Effect in Cells | High intracellular ATP competition or drug efflux (MDR pumps).[1] | Verify with Western Blot (p-GSK3 |

References

-

National Institutes of Health (NIH). (2011).[1] Impact of impurities on IC50 values of P450 inhibitors. PubMed.[2] Retrieved February 12, 2026, from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 12, 2026, from [Link][1]

Sources

The impact of serum concentration on PKCbeta inhibitor efficacy in vitro

Technical Support Center: PKC Inhibitor Efficacy & Serum Shift

Topic: The impact of serum concentration on PKC

Introduction: The "Serum Shift" Phenomenon

Welcome to the Technical Support Center for Protein Kinase C beta (PKC

Typically, an inhibitor showing single-digit nanomolar potency in enzymatic assays requires micromolar concentrations to achieve similar inhibition in cell-based assays supplemented with Fetal Bovine Serum (FBS). This is not necessarily a target engagement failure but a pharmacokinetic phenomenon known as the Serum Shift .

This guide details how to diagnose, quantify, and correct for serum protein binding to ensure your

Module 1: Diagnostic FAQ

Q1: Why is my PKC inhibitor 50x less potent in cells than in my kinase activity assay?

Diagnosis: You are likely observing high plasma protein binding (PPB).

Explanation: PKC

Q2: Can I just run my assay in serum-free media to get a "better" number?

Recommendation: Proceed with caution. Risk: While serum-free media removes the binding artifact, it introduces starvation stress .

-

Pathway Dampening: PKC

activation often requires growth factor signaling (e.g., VEGF, Insulin) present in serum. Starvation may downregulate the very pathway you are trying to inhibit, leading to false positives. -

Apoptosis: Lack of serum may sensitize cells to apoptosis, confounding toxicity data with on-target efficacy. Best Practice: Perform a Serum Shift Assay (see Module 3) rather than eliminating serum entirely.

Q3: How do I calculate the "Shift Index"?

The Shift Index (SI) quantifies the loss of potency due to protein binding.

-

SI

1: Low protein binding (ideal but rare for kinase inhibitors). -

SI > 10: High protein binding (common for PKC inhibitors).

Module 2: Mechanistic Visualization

To understand why increasing inhibitor concentration is necessary in high serum, we must visualize the competition between the Serum Protein Sink and the PKC

Figure 1: The Serum Protein Sink vs. Target Engagement

Figure 1: Mechanism of Serum Shift. High affinity for serum albumin acts as a "sink," drastically reducing the free drug concentration available to inhibit PKC

Module 3: Experimental Protocols

Protocol A: The Serum Shift Assay

Objective: Determine the Shift Index (SI) to validate if potency loss is due to protein binding or off-target effects.

Materials:

-

Target Cells (e.g., U87MG for Enzastaurin, Endothelial cells for Ruboxistaurin).

-

PKC

Inhibitor (dissolved in DMSO).[2] -

FBS (Heat-inactivated).

-

Readout Reagent (e.g., CellTiter-Glo for viability or ELISA for p-GSK3

).

Step-by-Step Workflow:

-

Preparation:

-

Prepare two media formulations:

-

Condition A (Low Serum): Media + 1% FBS.

-

Condition B (High Serum): Media + 10% (or 40% to mimic human plasma) FBS.

-

-

-

Seeding:

-

Seed cells at identical densities in 96-well plates. Allow adherence (24h) in standard 10% FBS.

-

-

Wash & Treatment:

-

Gently wash Condition A wells with serum-free media to remove residual proteins.

-

Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10

M) in their respective media (A vs. B). -

Critical Control: Maintain final DMSO concentration <0.5% in all wells.

-

-

Incubation:

-

Incubate for 24–72 hours (depending on readout).

-

-

Analysis:

Expected Results (Example Data):

| Parameter | Condition A (1% FBS) | Condition B (10% FBS) | Shift Index |

| 50 nM | 850 nM | 17.0 | |

| Interpretation | High potency confirms target engagement. | Reduced potency confirms protein binding. | Validates "Serum Shift."[5] |

Module 4: Pathway & Downstream Analysis

When validating PKC

Figure 2: PKC Signaling & Inhibitor Intervention

Figure 2: PKC

Module 5: Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| No inhibition seen even at 10 | Drug degradation or efflux pumps. | 1. Check DMSO solubility.2. Verify cell line expression of PKC |

| Low protein binding or saturation. | 1. Verify the drug is actually a PKC inhibitor (some off-targets don't bind albumin).2. Ensure 1% FBS isn't already saturating the binding (rare). | |

| Cells die in 1% FBS control wells | Starvation stress. | 1. Increase FBS to 2-5% for the "Low" condition.2. Shorten assay duration (e.g., 24h instead of 72h). |

| High variability between replicates | Pipetting error or Edge Effect. | 1. Use automated dispensing.2. Avoid outer wells of the plate (fill with PBS). |

References

-

Graff, J. R., et al. (2005). "The Protein Kinase C

-Selective Inhibitor, Enzastaurin (LY317615.HCl), Suppresses Signaling through the AKT Pathway, Induces Apoptosis, and Suppresses Growth of Human Colon Cancer and Glioblastoma Xenografts."[6] Cancer Research.[6][7] -

Faul, M. M., et al. (2003). "Acyclic bisindolylmaleimides: synthesis and PKCbeta inhibition." Bioorganic & Medicinal Chemistry Letters.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." (Relevant for general principles of protein binding).

-

Tuttle, J., et al. (2004). "Protein Kinase C

Inhibition with Ruboxistaurin." The Annals of Pharmacotherapy.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Selective protein kinase C inhibition switches time-dependent glucose cardiotoxicity to cardioprotection [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of fetal calf serum-stimulated proliferation of rabbit cultured tracheal smooth muscle cells by selective inhibitors of protein kinase C and protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to Navigating the Selectivity of PKCβ Inhibitors

For researchers and drug development professionals, the Protein Kinase C (PKC) family represents a landscape rich with therapeutic targets, yet fraught with the challenge of isoform selectivity. The PKC family comprises at least fifteen serine/threonine kinases that are pivotal in regulating a vast array of cellular processes, from proliferation and apoptosis to differentiation and angiogenesis.[1][2] These isoforms are categorized into three main groups: classical (or conventional: α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ). The classical isoforms, including PKCβ, are distinguished by their requirement for calcium (Ca²⁺), diacylglycerol (DAG), and a phospholipid like phosphatidylserine for activation.

PKCβ, in particular, has garnered significant attention as a therapeutic target, especially in the context of diabetic microvascular complications and certain cancers.[3][4][5] Its activation is implicated in pathological signaling cascades that drive conditions like diabetic retinopathy and nephropathy.[4][6] However, the structural homology within the ATP-binding site across PKC isoforms presents a significant hurdle for developing truly selective inhibitors.[7] An inhibitor designed for PKCβ might inadvertently modulate the activity of PKCα or PKCγ, leading to unforeseen biological consequences or clinical side effects.[7][8] This guide provides an in-depth comparison of common PKCβ inhibitors, details the experimental workflows required to validate their selectivity, and explains the critical importance of understanding cross-reactivity in your research.

Comparative Selectivity Profiles of Key PKCβ Inhibitors

The ultimate utility of a chemical probe or therapeutic agent hinges on its selectivity. An inhibitor is only as good as our understanding of its full interaction profile. Several compounds have been developed as PKCβ-selective inhibitors, with Enzastaurin and Ruboxistaurin being the most prominent examples. Sotrastaurin, while often discussed in the context of PKC, serves as an important counterpoint, demonstrating a broader selectivity profile.

The table below summarizes the inhibitory potency (IC₅₀ or Kᵢ) of these compounds against various PKC isoforms, as determined by in vitro kinase assays. Lower values indicate higher potency.

| Inhibitor | Target Isoform(s) | PKCβ (βI/βII) | PKCα | PKCγ | PKCε | PKCδ | PKCθ |

| Enzastaurin | PKCβ | 6 nM[9][10][11] | 39 nM[9][11][12] | 83 nM[9][11][12] | 110 nM[9][11][12] | - | - |

| Ruboxistaurin | PKCβ1 / PKCβ2 | 4.7 / 5.9 nM[6][9] | >100 nM | >3000 nM | >3000 nM | - | - |

| Sotrastaurin | Pan-PKC (classical/novel) | 0.64 nM (Kᵢ)[12] | 0.95 nM (Kᵢ)[12] | - | 1.8-3.2 µM (Kᵢ)[12] | 1.8-3.2 µM (Kᵢ)[12] | 0.22 nM (Kᵢ)[12] |

Expert Insights:

-

Enzastaurin demonstrates a clear preference for PKCβ, exhibiting a 6- to 20-fold greater selectivity over other classical (α, γ) and novel (ε) isoforms.[10][11][13] This makes it a valuable tool for studying PKCβ-mediated pathways, but researchers must remain cognizant of potential off-target effects on PKCα at higher concentrations.

-

Ruboxistaurin stands out for its high selectivity for the PKCβ1 and PKCβ2 splice variants over other isoforms.[3][4] Its significantly weaker activity against PKCα, γ, and ε makes it a more precise tool for dissecting the specific roles of PKCβ.

-

Sotrastaurin is not a PKCβ-selective inhibitor. Instead, it potently inhibits multiple classical and novel isoforms, particularly α, β, and θ.[12][14][15] This broader profile is useful for studying signaling events where multiple PKC isoforms are activated, but it is unsuitable for experiments aiming to isolate the function of PKCβ alone.

Visualizing the Biological Context: The PKC Activation Pathway

To appreciate the function of these inhibitors, it is essential to understand where PKCβ acts. Upon stimulation of cell surface receptors (e.g., GPCRs), phospholipase C (PLC) is activated, which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG remains in the membrane. Both Ca²⁺ and DAG are required to recruit and activate classical PKCs, like PKCβ, at the plasma membrane, where they phosphorylate downstream targets.

Caption: A logical workflow for the comprehensive validation of a PKCβ inhibitor.

Advanced Methods: Direct Binding Assays

For a deeper understanding of the inhibitor-kinase interaction, direct binding assays are invaluable. Unlike activity assays, which measure a functional outcome, these methods quantify the physical interaction itself.

-

Surface Plasmon Resonance (SPR): Techniques like Biacore provide real-time, label-free analysis of binding kinetics. [16][17]A kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in refractive index upon binding is measured, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ). [18][19]This can reveal whether an inhibitor's potency is driven by rapid binding or a slow off-rate (long residence time).

-

Isothermal Titration Calorimetry (ITC): ITC is the only technique that directly measures the heat released or absorbed during a binding event. [20]By titrating an inhibitor into a sample cell containing the kinase, a complete thermodynamic profile of the interaction (Kₑ, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) can be determined in a single experiment. [21][22]This information is powerful for lead optimization in drug discovery.

By employing a combination of in vitro activity assays, cellular validation, and advanced biophysical methods, researchers can build a comprehensive and reliable selectivity profile for any PKCβ inhibitor. This rigorous approach is the bedrock of reproducible science and the successful development of targeted therapeutics.

References

-

Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (Source: National Center for Biotechnology Information) [Link]

-

A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. (Source: PubMed) [Link]

-

Ruboxistaurin is an Orally Active PKC Inhibitor for Diabetes and Osteoarthritis Research. (Source: Active Bio) [Link]

-

Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus. (Source: National Center for Biotechnology Information) [Link]

-

The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. (Source: National Center for Biotechnology Information) [Link]

-

Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer. (Source: AACR Journals) [Link]

-

Inhibition of PKC β by Oral Administration of Ruboxistaurin Is Well Tolerated and Ameliorates Diabetes-Induced Retinal Hemodynamic Abnormalities in Patients. (Source: IOVS) [Link]

-

Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications. (Source: PubMed) [Link]

-

PKC-β as a therapeutic target in CLL: PKC inhibitor AEB071 demonstrates preclinical activity in CLL. (Source: ASH Publications) [Link]

-

Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells. (Source: PubMed Central) [Link]

-

Inhibition of Protein Kinase C–β by Ruboxistaurin Preserves Cardiac Function and Reduces Extracellular Matrix Production in Diabetic Cardiomyopathy. (Source: Circulation: Heart Failure) [Link]

-

A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3K Inhibitor, in Patients with Metastatic Uveal Melanoma. (Source: Semantic Scholar) [Link]

-

A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma. (Source: National Center for Biotechnology Information) [Link]

-

Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. (Source: National Center for Biotechnology Information) [Link]

-

Protein kinase C, an elusive therapeutic target? (Source: National Center for Biotechnology Information) [Link]

-

SPR (Biacore) Assay. (Source: Gifford Bioscience) [Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (Source: PubMed) [Link]

-

Protein Kinase C (PKC) Assay Kit. (Source: Merck Millipore) [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (Source: National Center for Biotechnology Information) [Link]

-

Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (Source: MDPI) [Link]

-

Clinical safety of the selective PKC-beta inhibitor, ruboxistaurin. (Source: PubMed) [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (Source: National Center for Biotechnology Information) [Link]

-

Efficient PKC inhibitor screening achieved using a quantitative CE-LIF assay. (Source: ResearchGate) [Link]

-

A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (Source: National Center for Biotechnology Information) [Link]

-

Potency of inhibitors in PKC cellular assays. (Source: ResearchGate) [Link]

-

Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (Source: BMC Systems Biology) [Link]

-

Biacore™ systems in small molecule drug discovery. (Source: Cytiva) [Link]

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (Source: Reaction Biology) [Link]

-

Isothermal Titration Calorimetry (ITC) data for binding of halogenated... (Source: ResearchGate) [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (Source: National Center for Biotechnology Information) [Link]

-

Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (Source: AZO Materials) [Link]

-

Isothermal titration calorimetry. (Source: Wikipedia) [Link]

-

PKC-β activation inhibits IL-18-binding protein causing endothelial dysfunction and diabetic atherosclerosis. (Source: National Center for Biotechnology Information) [Link]

-

Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (Source: The Institute of Cancer Research) [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. PKC beta Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Selective PKC Beta Inhibition with Ruboxistaurin and Endothelial Function in Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruboxistaurin, a protein kinase C beta inhibitor, as an emerging treatment for diabetes microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC-β activation inhibits IL-18-binding protein causing endothelial dysfunction and diabetic atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

- 21. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

Determining the IC50 of a PKCbeta inhibitor in a cell-free assay.

Benchmarking PKC Inhibitor Potency: A Comparative Guide to Cell-Free Kinase Assays

Executive Summary

Protein Kinase C beta (PKC

This guide compares the three dominant assay platforms—Radiometric Filter Binding , ADP-Glo™ , and Microfluidic Mobility Shift —and recommends the Microfluidic Mobility Shift assay as the modern standard for drug discovery due to its ratiometric data quality and resistance to false positives.

Scientific Foundation: The PKC Activation Challenge

Unlike cytosolic kinases, PKC

Mechanism of Action

PKC

-

Calcium (

): Binds the C2 domain. -

Lipids (PS/DAG): Phosphatidylserine (PS) and Diacylglycerol (DAG) bind the C1 domain, dislodging the pseudosubstrate from the catalytic pocket.

Figure 1: The PKC

Technology Comparison: Selecting the Right Assay

For high-fidelity IC50 determination, we compare the "Gold Standard" against modern HTS (High-Throughput Screening) methods.

| Feature | Radiometric ( | ADP-Glo™ (Luminescence) | Microfluidic Mobility Shift |

| Principle | Direct phosphate transfer measurement. | Coupled enzyme: ADP | Electrophoretic separation of Substrate vs. Product. |

| Data Type | Direct (CPM). | Indirect (RLU). | Ratiometric (Product / [Sub+Prod]). |

| Sensitivity | Extremely High (Femtomolar). | High (Low nM). | High (Low nM). |

| Interference | Minimal. | High (Luciferase inhibitors, ATP depletion). | Very Low (Fluorescence interference is rare). |

| Throughput | Low (Washing steps required). | High (Add-and-read). | High (384/1536-well).[1] |

| Cost | High (Waste disposal). | Medium. | High (Capital equipment). |

| Verdict | Validation Only. Use for final confirmation. | Accessible Choice. Good for general screening. | Recommended. Best balance of fidelity and speed. |

Recommended Protocol: Microfluidic Mobility Shift Assay

We prioritize the Microfluidic Mobility Shift (e.g., Revvity LabChip® or similar) because it directly visualizes the conversion of substrate to product. Unlike ADP-Glo, it is not affected by compounds that inhibit luciferase or deplete ATP non-specifically.

A. Critical Reagent Preparation: The Lipid Micelle

This step is the primary source of error. Do not skip sonication.

-

Lipid Stock: Dissolve Phosphatidylserine (PS) and Diacylglycerol (DAG) in Methanol/Chloroform.

-

Dry Down: Evaporate solvent under

gas to form a lipid film. -

Resuspension: Add 20 mM HEPES (pH 7.4).

-

Sonication: Sonicate on ice for 30–60 seconds until the solution transitions from cloudy to translucent. This confirms micelle formation.

B. Assay Conditions[2][3][4][5][6][7]

-

Enzyme: Human Recombinant PKC

II (0.5 nM final). -